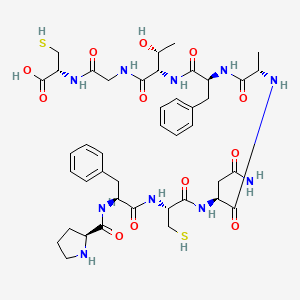
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is particularly notable for its use in veterinary medicine as a tranquilizer and antiemetic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves several steps. The starting material is typically phenothiazine, which undergoes a series of chemical reactions to introduce the dimethylamino and methylpropyl groups. The final step involves the reaction with maleic acid to form the maleate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is usually purified through crystallization or chromatography to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the phenothiazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Primarily used in veterinary medicine as a tranquilizer and antiemetic. It is also studied for its potential use in treating psychiatric disorders in humans.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a chemical intermediate in the synthesis of other phenothiazine derivatives .
Wirkmechanismus
The mechanism of action of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves its interaction with various neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5-HT1 and 5-HT2), histamine receptors (H1), and adrenergic receptors (alpha1 and alpha2). This broad receptor antagonism leads to its sedative, antiemetic, and antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflupromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promazine: Used as an antipsychotic and sedative, with a similar mechanism of action.
Pheniramine: An antihistamine with sedative properties, structurally related to phenothiazines .
Uniqueness
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of sedative and antiemetic effects makes it particularly valuable in veterinary medicine. Additionally, its ability to interact with multiple neurotransmitter systems provides a broad spectrum of therapeutic applications .
Eigenschaften
CAS-Nummer |
63833-98-7 |
|---|---|
Molekularformel |
C23H25N3O4S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-3-carbonitrile |
InChI |
InChI=1S/C19H21N3S.C4H4O4/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-10-15(11-20)8-9-17(19)22;5-3(6)1-2-4(7)8/h4-10,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
LTWASAFJRXZDDY-BTJKTKAUSA-N |
Isomerische SMILES |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


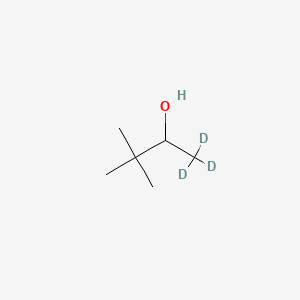

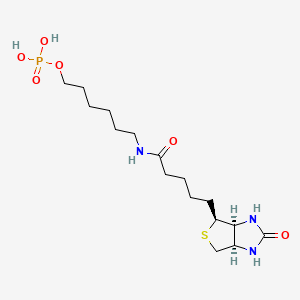
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
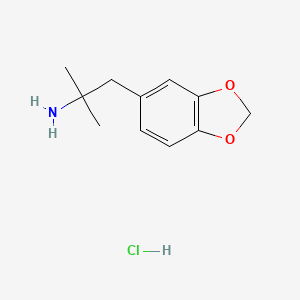

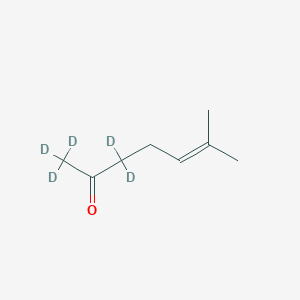

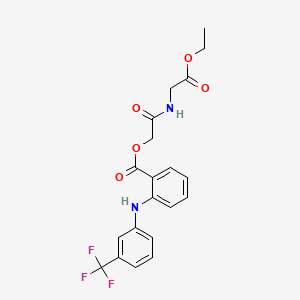
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
